molecular formula C9H10N4OS2 B4830555 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4830555
M. Wt: 254.3 g/mol
InChI Key: FMBDXEWSTVWMIM-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to by its full name) is a heterocyclic compound featuring a thiadiazole core linked to a substituted thiazole moiety via a carboxamide bridge. The compound’s molecular formula is C₁₀H₁₁N₅OS₂ (molecular weight: 289.36 g/mol), with substituents at the 4-methyl position of the thiadiazole ring and 4,5-dimethyl groups on the thiazole ring .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-4-6(3)15-9(10-4)11-8(14)7-5(2)12-13-16-7/h1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDXEWSTVWMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s closest analogs differ in substituents on either the thiazole or thiadiazole rings, influencing physicochemical properties and bioactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiadiazole/Thiazole) Key Properties/Applications
Target Compound C₁₀H₁₁N₅OS₂ 289.36 4-methyl (thiadiazole); 4,5-dimethyl (thiazole) Limited data; potential SOCE inhibition inferred from analogs
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (Y042-4027) C₁₄H₁₂N₄OS₂ 316.40 4-phenyl (thiadiazole); 4,5-dimethyl (thiazole) Increased lipophilicity due to phenyl group; limited availability (1 mg)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (D319-0394) C₁₃H₁₂N₄O₂S₂ 320.39 4-methyl (thiadiazole); 6-ethoxy (benzothiazole) Enhanced solubility from ethoxy group; experimental availability (20 mg)
BTP-2 (N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) C₁₆H₁₂F₆N₄OS 422.35 4-methyl (thiadiazole); pyrazole substituent Well-characterized Orai1 inhibitor; SOCE modulation in cardiac pathophysiology

Key Observations :

  • Biological Relevance : BTP-2, a pyrazole-containing analog, demonstrates the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing binding to Orai1 channels, a feature absent in the target compound .
  • Synthetic Accessibility : The synthesis of related analogs (e.g., pyridinyl-thiazole carboxamides) involves coupling reactions with amines, as described in , suggesting similar pathways for the target compound .

Pharmacological and Functional Comparisons

SOCE Inhibition and Orai1 Targeting
  • BTP-2 : A prototypical SOCE inhibitor, BTP-2 binds directly to Orai1 channels, reducing calcium influx in cardiac cells. Its IC₅₀ values range from 1–10 µM in cellular assays .
  • However, the absence of pyrazole/trifluoromethyl groups may limit potency .
Anti-Inflammatory and Enzymatic Activity
  • Thiazolylmethylcarbamate Analogs : Compounds like thiazol-5-ylmethyl carbamates () exhibit anti-inflammatory properties via protease inhibition, highlighting the therapeutic versatility of thiazole-thiadiazole hybrids .
  • Target Compound : The 4,5-dimethylthiazole group may sterically hinder interactions with enzymatic targets compared to smaller substituents, necessitating further study .

Physicochemical and Stability Profiles

  • Acid-Base Properties : The target compound’s predicted pKa (~10.09) aligns with analogs like N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (pKa ~10.09), suggesting moderate basicity suitable for cellular uptake .
  • Thermodynamic Stability : Thiadiazole rings generally exhibit high thermal stability, but methyl and dimethyl substituents may reduce crystallinity compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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